molecular formula C28H15NO4 B1580620 Anthrimide CAS No. 82-22-4

Anthrimide

Cat. No.: B1580620
CAS No.: 82-22-4
M. Wt: 429.4 g/mol
InChI Key: WITKIIIPSSFHST-UHFFFAOYSA-N
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Description

Anthrimide is a chemical compound with the molecular formula C28H15NO4 and a molecular weight of 429.43 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthrimide can be synthesized through several methods. One common synthetic route involves the reaction of anthranilic acid with phthalic anhydride under acidic conditions to form the intermediate compound, which is then cyclized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Anthrimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anthrimide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of anthrimide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and properties, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H15NO4/c30-25-15-7-1-3-9-17(15)27(32)23-19(25)11-5-13-21(23)29-22-14-6-12-20-24(22)28(33)18-10-4-2-8-16(18)26(20)31/h1-14,29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITKIIIPSSFHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4058865
Record name 9,10-Anthracenedione, 1,1'-iminobis-
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Molecular Weight

429.4 g/mol
Source PubChem
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Physical Description

Deep red or lustrous coppery red solid; [Merck Index] Dark red powder; [Aldrich MSDS]
Record name 1,1'-Iminodianthraquinone
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CAS No.

82-22-4
Record name Dianthrimide
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Record name Anthrimide
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Record name Anthrimide
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Record name 9,10-Anthracenedione, 1,1'-iminobis-
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Record name 9,10-Anthracenedione, 1,1'-iminobis-
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Record name 1,1'-iminodianthraquinone
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Record name ANTHRIMIDE
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Synthesis routes and methods I

Procedure details

Following the procedure as descrilbed in Example 1, but suspending the 1-chloroanthraquinone, 1,4-diaminoanthraquinone, sodium carbonate and CuCl in 300 ml of nitrobenzene, the anthrimide is obtained in a yield corresponding to that of Example 1. When following a conventional procedure, i.e. mixing the components and heating them slowly, if such a concentrated reaction mixture is employed, the reaction can no longer be carried out in an agitator vessel.
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300 mL
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CuCl
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Synthesis routes and methods II

Procedure details

55 parts of 1-benzamido-4-bromoanthraquinone, 45 parts of 1-amino-5-benzamidoanthraquinone, 10 parts of sodium carbonate and 1.4 parts of copper(I) chloride are suspended in 550 parts of nitrobenzene. With stirring, the mixture is heated to 190° C. and then a further 1.3 parts of copper(I) chloride are added. The reaction mixture is heated to 205° C. and stirred for 3 hours at this temperature while distilling off the water of reaction. The batch is then heated to 215° C. and the pressure rises to about 1 bar. Stirring is continued for another 2 hours under these conditions. The reaction mixture is then slightly cooled and the nitrobenzene is removed by distillation. The reaction product is dried, affording about 85 parts of anthrimide, which can be converted into a brown vat dye by carbazolation.
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copper(I) chloride
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copper(I) chloride
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Synthesis routes and methods III

Procedure details

66 parts of 1-chloroanthraquinone, 60.5 parts of 1-aminoanthraquinone, 26.4 parts of sodium carbonate and 0.75 part of copper(I) chloride are suspended in 550 parts of nitrobenzene. With stirring, the mixture is heated to 190° C. and then a further 0.75 part of copper(I) chloride is added. The reaction mixture is heated to 206° C. and stirred for 3 hours at this temperature while distilling off the water of reaction. The batch is then heated to 214° C. and the pressure rises to about 1 bar. Stirring is continued for another 2 hours under these conditions. The reaction mixture is then cooled slightly and the nitrobenzene is removed by distillation. After drying there are obtained about 115 parts of anthrimide, which is suitable for further processing to give vat dyes.
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copper(I) chloride
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copper(I) chloride
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Synthesis routes and methods IV

Procedure details

9.2 g of 4,4'-diamino-1,1'-dianthrimide are heated in 75 ml of nitrobenzene to 145°-150° C. 6.5 g of thiophene-2-carboxylic acid chloride are then added dropwise over a period of 30 minutes. The temperature of the suspension is increased to 170°-175° C. over a period of 2 hours and the suspension is stirred for 2 hours at that temperature. After cooling, the product is filtered off and washed with nitrobenzene and ethanol. 12.5 g of the anthrimide of the formula (2) are obtained. The anthrimide is converted into the carbazole compound of the formula (1) in accordance with Example 1, paragraph 2.
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9.2 g
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75 mL
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6.5 g
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Synthesis routes and methods V

Procedure details

250 ml of quinoline, 100 g of 1-aminoanthraquinone and 25 g of CaO are warmed to 200° to 210° C. in a 1 l sulphonation beaker with an anchor stirrer and shortpath distillation bridge. 120 g of 1-nitroanthraquinone are added in portions in the course of 2 hours, and the mixture is then stirred for another 5 hours at 200° to 210° C. The mixture is allowed to cool to 120° C., and is diluted slowly and under reflux with 500 ml of ethanol. The mixture is then filtered off under suction, and the residue is washed with ethanol and dried. The dry caked filter residue is heated under reflux in 1 l of water with 100 g of ammonium chloride, and is acidified slowly through the reflux condenser with concentrated hydrochloric acid. After filtering off the mixture under suction, washing the residue until the runnings are neutral, and drying, 190.4 g of 80.4% strength 1,1'-dianthraquinonylamine are obtained.
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250 mL
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100 g
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CaO
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25 g
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120 g
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500 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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